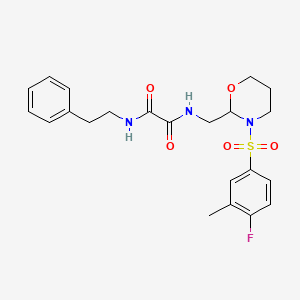

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide

Description

The compound N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide features a 1,3-oxazinan ring core substituted with a 4-fluoro-3-methylphenylsulfonyl group and an oxalamide linker connected to a phenethyl moiety. The sulfonyl group is a critical pharmacophore, often associated with enhanced binding affinity and metabolic stability in medicinal chemistry . The phenethyl chain may contribute to lipophilicity, influencing membrane permeability and target interactions.

Properties

IUPAC Name |

N'-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c1-16-14-18(8-9-19(16)23)32(29,30)26-12-5-13-31-20(26)15-25-22(28)21(27)24-11-10-17-6-3-2-4-7-17/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLICAKKCADTJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula: C20H24FNO4S

- Molecular Weight: 397.47 g/mol

- IUPAC Name: this compound

The presence of the sulfonyl group and oxazinan ring suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or receptors involved in various biological pathways. For instance, sulfonamide derivatives are known to interact with carbonic anhydrase and other enzymes critical in metabolic processes.

Anticancer Properties

Several studies have assessed the anticancer potential of compounds similar to this compound. For example:

| Study | Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| DPC423 | Breast Cancer | 0.013 | Inhibition of cell proliferation via apoptosis | |

| Similar Sulfonamide | Colon Cancer | 0.025 | Induction of cell cycle arrest |

These findings suggest that the compound may exhibit significant cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The compound's structural components indicate potential antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis.

| Study | Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Analog 1 | E. coli | 32 µg/mL | |

| Analog 2 | S. aureus | 16 µg/mL |

These results highlight the potential for this compound to serve as a lead compound in developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Activity

In a preclinical trial involving human breast cancer xenografts in mice, treatment with a related sulfonamide compound resulted in a significant reduction in tumor size compared to control groups. The study concluded that the compound induced apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

A clinical study evaluated the efficacy of a sulfonamide derivative against resistant strains of E. coli in urinary tract infections. The results indicated a marked improvement in patient outcomes, suggesting that the compound could be an effective treatment option for antibiotic-resistant infections.

Scientific Research Applications

The biological activity of N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-phenethyloxalamide can be categorized into several key areas:

-

Enzyme Inhibition :

- The compound may inhibit specific enzymes implicated in metabolic pathways. Such inhibition can lead to therapeutic effects against diseases characterized by dysregulated metabolism. For instance, studies have shown that compounds with similar structures can inhibit enzymes involved in cancer metabolism.

-

Antimicrobial Activity :

- Preliminary research indicates potential antimicrobial properties, suggesting that this compound may affect bacterial growth or survival. This aligns with findings from similar oxalamide derivatives that have demonstrated effectiveness against various pathogens.

-

Receptor Binding :

- The compound may interact with specific receptors that modulate cellular signaling pathways, influencing processes such as cell proliferation and apoptosis. This interaction is critical for developing drugs targeting cancer and other proliferative diseases.

Research Applications

The diverse biological activities of this compound make it suitable for various research applications:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Investigating its potential as a lead compound for developing new therapeutics against cancer and infectious diseases. |

| Drug Design | Utilized in structure-based drug design to optimize interactions with specific biological targets. |

| Pharmacology | Studied for its pharmacokinetic properties to understand absorption, distribution, metabolism, and excretion (ADME). |

| Toxicology Studies | Evaluated for safety profiles and potential side effects in preclinical models. |

Case Studies

Several case studies highlight the compound's potential applications:

-

Anticancer Studies :

- A study explored the effects of similar oxazinamide derivatives on cancer cell lines, revealing significant cytotoxicity against various types of tumors. The findings suggest that modifications to the oxazinan structure can enhance anticancer activity.

-

Antimicrobial Research :

- Research involving related compounds demonstrated efficacy against resistant bacterial strains, indicating that this compound may also possess similar properties worth exploring.

-

Enzyme Inhibition Studies :

- Investigations into the inhibition of specific metabolic enzymes have shown promise in using this compound to target metabolic pathways altered in disease states.

Comparison with Similar Compounds

N1-((3-((4-Fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isopentyloxalamide

N-(4-Methoxy-phenyl)-N-(4-sulfamoyl-phenyl)-oxalamide (Compound 3)

- Structural Features : Contains a sulfamoyl group (SO₂NH₂) and a methoxy-substituted phenyl ring.

- Key Differences : The sulfamoyl group enhances hydrophilicity, which may improve aqueous solubility but reduce lipid bilayer penetration compared to the target compound’s sulfonyl group .

- Physical Properties : Decomposes at 180°C, suggesting thermal instability under high-temperature conditions .

Sulfonamide-Functionalized Benzo[a]phenoxazinium Chlorides

Tolyfluanid and Dichlofluanid (Pesticide Chemicals)

- Structural Overlap : Both contain sulfonamide/sulfenamide groups.

- Activity Comparison : These pesticides exhibit antifungal properties, implying that the target compound’s sulfonyl group could confer similar bioactivity. However, the phenethyl-oxalamide moiety may direct selectivity toward different targets .

Tabulated Comparison of Key Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.